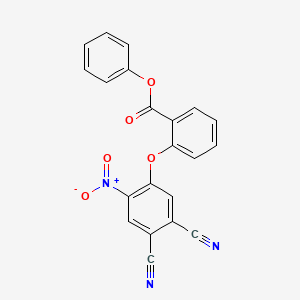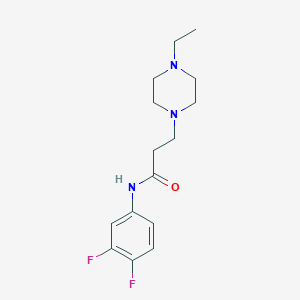![molecular formula C18H27BrN2 B10885000 1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B10885000.png)
1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE is a chemical compound with the molecular formula C17H24BrN It is a derivative of piperidine and azepane, featuring a bromobenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE typically involves the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Bromobenzaldehyde, bromobenzoic acid.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted benzyl derivatives.
Scientific Research Applications
1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may facilitate binding to these targets, while the piperidine and azepane rings contribute to the overall stability and activity of the compound. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzyl)piperidine: A precursor in the synthesis of 1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE, with similar structural features but lacking the azepane ring.
4-Bromobenzyl chloride: Another precursor, used in the initial step of the synthesis.
Piperidine: A core structure in the compound, commonly used in various chemical syntheses.
Uniqueness
1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE is unique due to the combination of the bromobenzyl group with both piperidine and azepane rings
Properties
Molecular Formula |
C18H27BrN2 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27BrN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2 |
InChI Key |
PBOBJZBOPBXFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1H-Indol-3-YL)ethyl]-5-[(E)-1-(5-morpholino-2-furyl)methylidene]-2-(phenylimino)-1,3-thiazolan-4-one](/img/structure/B10884920.png)
![2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884927.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10884929.png)
![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)
![(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884941.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)


![3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B10884986.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-4-carboxylate](/img/structure/B10884990.png)
